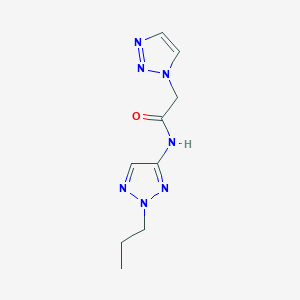
ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylic acid esters. This compound has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound may act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. It has also been reported to modulate the activity of ion channels, such as TRPV1 and P2X3, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has been shown to exhibit biochemical and physiological effects in various animal models. It has been reported to reduce inflammation and pain in a rat model of arthritis. It has also been shown to reduce neuropathic pain and anxiety-like behavior in mice. Furthermore, it has been reported to exhibit anticonvulsant properties in a mouse model of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
Direcciones Futuras
There are several future directions for the research of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate. One of the future directions is the investigation of its potential use as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression. Further studies are also needed to determine the safety profile of this compound and its potential toxicity. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Finally, the synthesis of analogs of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate may lead to the development of more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate involves the reaction of 3-chlorobenzylamine with ethyl 3-oxo-4-pentenoate in the presence of sodium hydride. The resulting product is then treated with piperidine and ethyl chloroformate to obtain the final product. This synthesis method has been reported in several research articles and is considered a reliable method for the production of ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-chlorobenzyl)-1-(4-pentenoyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields of research. This compound has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression.
Propiedades
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-pent-4-enoylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c1-3-5-10-18(23)22-12-7-11-20(15-22,19(24)25-4-2)14-16-8-6-9-17(21)13-16/h3,6,8-9,13H,1,4-5,7,10-12,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSBROGMVMAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC=C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-(3-chlorobenzyl)-1-pent-4-enoylpiperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B5037208.png)
![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5037228.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5037248.png)



![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B5037268.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5037291.png)
